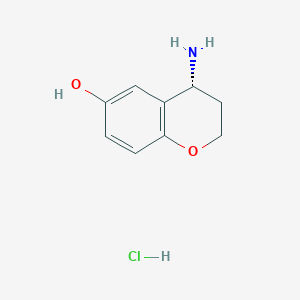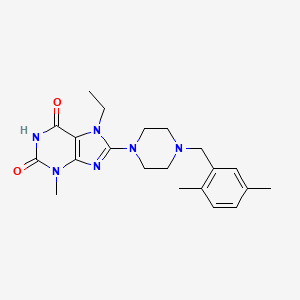![molecular formula C17H14Cl2F3N3O B2498969 4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide CAS No. 2085690-82-8](/img/structure/B2498969.png)
4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds structurally related to 4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide, often involves multi-step chemical processes. These may include condensation reactions, chlorination, aminolysis, and reduction steps. For instance, Gong Ping (2007) described a practical synthesis method for a structurally related compound, highlighting a five-step process that encompasses chlorination, aminolysis, reduction by hydrazine hydrate, condensation, and final reduction by sodium borohydride, yielding a practical and efficient approach to similar compounds (Gong Ping, 2007).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, including infrared spectroscopy, NMR, and thermal analysis, are pivotal in characterizing the molecular structure of benzamide derivatives. Yanagi et al. (2000) used X-ray powder diffractometry, thermal analysis, and infrared spectroscopy to characterize the crystalline forms of a related benzamide compound, providing insight into the stability, phase transitions, and vibrational properties of these molecules (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical transformations, including oxidation, reduction, and cyclization reactions, leading to a wide range of potential compounds with diverse functionalities. Vaickelionienė et al. (2012) discussed the chemical transformations of a related compound, demonstrating the synthesis of N-substituted benzimidazole derivatives through reactions like alkylation, leading to compounds with potential for further chemical modification (Vaickelionienė et al., 2012).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. The characterization of two polymorphs of a related compound by Yanagi et al. (2000) showcases how structural differences can impact physical properties like thermal stability and melting points, which are crucial for understanding the material's behavior under various conditions (Yanagi et al., 2000).
Applications De Recherche Scientifique
Chemical Properties and Interactions
The compound 4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide, known as fluazinam, has unique chemical properties. Its structure allows dihedral angles between pyridine and benzene ring planes, forming a three-dimensional network through hydrogen bonds and various interactions like N—H⋯F, C—Cl⋯π, and N—O⋯π. This complex structure contributes to its effectiveness as a fungicide (Jeon et al., 2013).
Applications in Epilepsy and Pain Treatment
N-pyridyl benzamide derivatives of this compound have been explored for their potential in treating neurological conditions like epilepsy and pain. Researchers have found these derivatives to be active in animal models, displaying promising results as KCNQ2/Q3 potassium channel openers. Although some derivatives exhibited toxicities upon repeated dosing, modifications in the structure led to the identification of more viable candidates for clinical studies (Amato et al., 2011).
Cancer Therapy
A series of 4-chloro-benzamides derivatives, including 4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide, have been synthesized and evaluated as RET kinase inhibitors, showing significant potential for cancer therapy. Some compounds, particularly those with 1,2,4-oxadiazole, demonstrated potent inhibition of RET kinase activity and showed promise in inhibiting cell proliferation driven by RET mutations (Han et al., 2016).
Safety And Hazards
While specific safety and hazard information for “4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. For example, trifluoromethylpyridine can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled .
Propriétés
IUPAC Name |
4-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F3N3O/c18-12-3-1-10(2-4-12)16(26)24-13-5-6-25(9-13)15-14(19)7-11(8-23-15)17(20,21)22/h1-4,7-8,13H,5-6,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCNBMPQBSHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)
![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)
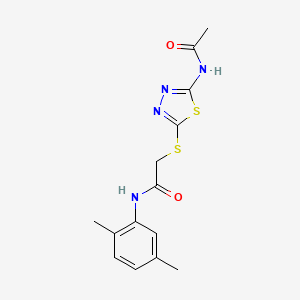
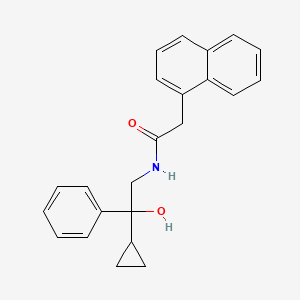
![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)
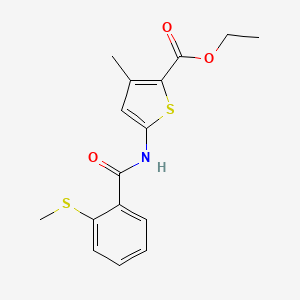
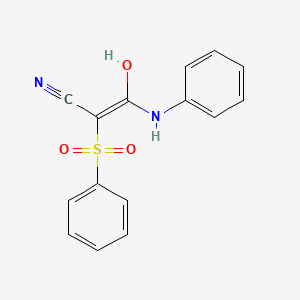
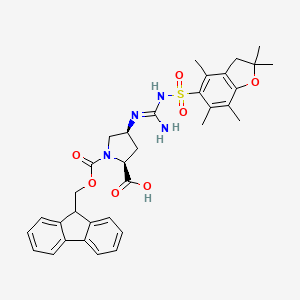

![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)
